molecular formula C25H26N2O6 B11007199 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B11007199
M. Wt: 450.5 g/mol
InChI Key: OAKPEVAZUNLVHU-UHFFFAOYSA-N
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Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic organic compound that combines structural elements of chromenone and indole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves the following steps:

  • Synthesis of the Chromenone Moiety: : The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7-hydroxy-4-methylcoumarin. Subsequent methylation using dimethyl sulfate yields 5,7-dimethoxy-4-methylcoumarin.

  • Synthesis of the Indole Moiety: : The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. In this case, 2-methoxyethylamine can be used to introduce the methoxyethyl group.

  • Coupling Reaction: : The final step involves coupling the chromenone and indole moieties. This can be achieved through an amide bond formation reaction, where the chromenone derivative reacts with the indole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the chromenone moiety.

    Substitution: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The combination of chromenone and indole structures suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Compounds with similar structures have shown anti-inflammatory, antioxidant, and anticancer activities, suggesting potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromenone moiety may interact with oxidative stress pathways, while the indole moiety could bind to serotonin receptors or other neurotransmitter systems. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the indole moiety but shares the chromenone structure.

    N-(1-(2-methoxyethyl)-1H-indol-4-yl)acetamide: Contains the indole structure but lacks the chromenone moiety.

    Coumarin derivatives: Similar chromenone core with various substituents.

    Indole derivatives: Similar indole core with different functional groups.

Uniqueness

The uniqueness of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide lies in its combined chromenone and indole structures. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C25H26N2O6/c1-15-18(25(29)33-22-13-16(31-3)12-21(32-4)24(15)22)14-23(28)26-19-6-5-7-20-17(19)8-9-27(20)10-11-30-2/h5-9,12-13H,10-11,14H2,1-4H3,(H,26,28)

InChI Key

OAKPEVAZUNLVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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